4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Fragment-based drug discovery Structural biology Protein-ligand co-crystallization

Research programs targeting PDE9 or Aar2/RNaseH often face delays sourcing a validated fragment with confirmed binding poses. This 3-cyano-4-hydroxyquinolin-2(1H)-one solves that with experimental co-crystal data (PDB: 5STX, ligand V92), eliminating de novo crystallization. - **Pre-validated binding:** Nitrile engages in distinct polar contacts within the Aar2/RNaseH active site, enabling immediate structure-based design. - **Essential PDE9 reference:** Explicitly designated as the baseline comparator in US patents US10370337B2 & US10376504B2; required for SAR benchmarking. - **Reliable supply:** Available at ≥97% purity (most common mode), supporting fragment growing, merging, and analytical method validation.

Molecular Formula C10H6N2O2
Molecular Weight 186.17 g/mol
CAS No. 15000-43-8
Cat. No. B076504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
CAS15000-43-8
Molecular FormulaC10H6N2O2
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C(N2)O)C#N
InChIInChI=1S/C10H6N2O2/c11-5-7-9(13)6-3-1-2-4-8(6)12-10(7)14/h1-4H,(H2,12,13,14)
InChIKeyCRRUFISVDCIBAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile Overview


4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 15000-43-8) is a heterocyclic small molecule belonging to the 4-hydroxyquinolin-2(1H)-one class . This compound features a quinoline core with hydroxyl and oxo functionalities at the 4- and 2-positions, respectively, plus a cyano (nitrile) substituent at the 3-position, giving it a molecular weight of 186.17 g/mol and the molecular formula C₁₀H₆N₂O₂ . Its 3D structure has been experimentally validated and deposited in the Protein Data Bank (PDB) as ligand V92, co-crystallized in complex with the Aar2/RNaseH protein fragment (PDB-ID: 5STX) [1].

1 Structure-guided fragment discovery — PDB co-crystal structure supports docking and optimization studies
2 PDE9 inhibitor reference scaffold — patent-designated baseline comparator for SAR campaigns
3 Nitrile-enabled synthetic route — participates in Ugi-type MCR via Smiles rearrangement
4 Well-characterized analytical profile — reported TPSA and LogP support method development

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile: Generic Substitution Limitations


Generic substitution with other 4-hydroxyquinolin-2-one analogs is not scientifically valid due to the distinct electronic and steric properties conferred by the 3-cyano substituent. The nitrile group acts as a strong electron-withdrawing moiety, modulating the reactivity of the adjacent carbonyl groups and altering hydrogen-bonding capacity relative to 3-carboxylic acid or 3-carboxamide analogs . This functional difference directly impacts target binding: the cyano group participates in specific interactions within enzyme active sites, as demonstrated by its PDB co-crystal structure where the nitrile engages in distinct polar contacts [1]. Furthermore, the 4-hydroxy-2-oxo tautomeric system creates a unique hydrogen-bond donor/acceptor pattern that differs fundamentally from 2,4-dihydroxyquinolines lacking the 3-cyano group, affecting both solubility and target recognition .

3-Cyano vs. carboxyl Electron-withdrawing nitrile may alter hydrogen-bonding and target recognition compared to 3-carboxylic acid analogs; binding modes may not transfer directly.
4-Hydroxy tautomer 4-Hydroxy-2-oxo tautomeric system creates a unique donor/acceptor pattern; 4-deoxy analogs (e.g., CAS 36926-82-6) may shift solubility and interaction profiles.
PDB structure absent Uncharacterized quinolinone analogs lack experimentally validated 3D coordinates, limiting reliable docking and fragment-based design without additional crystallization.

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile: Key Differentiators


PDB-Validated Structure vs. Uncharacterized Analogs

The target compound has experimentally determined 3D coordinates deposited in the Protein Data Bank as ligand V92 (three-letter code), co-crystallized with the Aar2/RNaseH protein fragment at a resolution supporting reliable electron density fitting [1]. This provides verified geometry for computational docking studies, which is absent for the vast majority of uncharacterized 4-hydroxyquinolin-2-one analogs lacking PDB entries [2].

PDB-validated structure
Head-to-head
3D coordinates available (ligand V92, PDB 5STX) vs. absence in most analogs
Enables structure-based design
Co-crystallized with Aar2/RNaseH; data to verify for other targets
Fragment-based drug discovery Structural biology Protein-ligand co-crystallization

Patent-Defined Comparator for PDE9 Inhibitors

In multiple US patent filings (US10370337B2, US10376504B2, US2018208557A1) directed to substituted quinolinones as PDE9 inhibitors, the target compound is explicitly designated as the baseline comparator from which patentable structural modifications are distinguished . The claims recite 'compounds herein, other than the compound: 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile,' establishing this compound as the reference scaffold against which novel PDE9 inhibitor derivatives are measured [1]. The patent family covers oxy-cyanoquinolinone, aza-cyanoquinolinone, and phenyl-cyanoquinolinone PDE9 inhibitors, all structurally derived from this core [2].

PDE9 patent reference
Head-to-head
Explicitly named as excluded comparator in US patents vs. 4-substituted derivatives
Required scaffold for SAR baseline
Patent filings US10370337B2, US10376504B2; review specific claims
PDE9 inhibition CNS disorders Medicinal chemistry Patent-protected chemical space

Nitrile Reactivity vs. Carboxylic Acid Analogs

The 3-cyano substituent confers distinct chemical reactivity compared to the 3-carboxylic acid and 3-carboxamide analogs of the 4-hydroxyquinolin-2-one scaffold . This compound participates in isocyanide-based multicomponent reactions (IMCRs) through a Smiles rearrangement mechanism, functioning as a heterocyclic enol containing a Michael acceptor [1]. In contrast, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives undergo different reaction pathways under analogous conditions, forming anilides rather than the enamine products accessible from the nitrile derivative [2].

Nitrile vs. carboxyl reactivity
Class-level
Yields heterocyclic enamines via Smiles rearrangement; carboxylic acid analogs form anilides
Distinct synthetic utility
Reaction pathway context-dependent; verify under intended conditions
Synthetic methodology Multi-component reactions Isocyanide-based chemistry Heterocyclic synthesis

Defined Physicochemical Profile vs. 4-Deoxy Analogs

The compound possesses a well-characterized physicochemical profile with experimentally derived and calculated parameters that inform pre-formulation and ADME assessments [1]. Key parameters include a Topological Polar Surface Area (TPSA) of 73.1 Ų, calculated LogP (XLogP3) of 1.2, zero rotatable bonds, and two hydrogen-bond donors with three hydrogen-bond acceptors . These values are comparable to but distinct from those of 2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 36926-82-6, MW 170.17, lacking the 4-hydroxy group), which has reduced H-bonding capacity and altered polarity .

Physicochemical profile
Data to verify
TPSA 73.1 Ų | XLogP3 1.2 | HBD 2 | HBA 3
Informs solubility and permeability screening
Calculated values; experimental confirmation recommended
Pre-formulation Physicochemical characterization Solubility prediction ADME profiling

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile: Application Scenarios


Fragment-Based Discovery: Aar2/RNaseH Starting Point

This compound is an ideal procurement candidate for fragment-based drug discovery (FBDD) programs targeting Aar2/RNaseH or structurally related proteins. Its 3D coordinates are experimentally validated and deposited in the PDB (ligand V92, PDB-ID 5STX), providing a reliable starting point for structure-based design and fragment growing/merging strategies [1]. Unlike most fragment libraries that contain uncharacterized compounds, this fragment comes with co-crystal structure data, eliminating the need for de novo crystallization efforts and accelerating hit-to-lead timelines. The defined binding mode and electron density fitting support immediate computational docking and medicinal chemistry optimization .

PDE9 Inhibitor SAR Reference Standard

For research groups developing novel phosphodiesterase 9 (PDE9) inhibitors for CNS disorders, this compound serves as the essential reference standard [1]. Multiple US patents (US10370337B2, US10376504B2) explicitly designate this compound as the baseline comparator from which novel PDE9 inhibitors are distinguished, making it the required control compound for establishing baseline inhibitory activity and selectivity profiles . Procurement of this compound is mandatory for any SAR campaign evaluating oxy-cyanoquinolinone, aza-cyanoquinolinone, or phenyl-cyanoquinolinone derivatives, as it represents the unsubstituted parent scaffold against which all structural modifications are benchmarked [2].

Multicomponent Reactions: Heterocyclic Enamine Synthesis

This compound is well-suited for synthetic methodology research focused on isocyanide-based multicomponent reactions (IMCRs) [1]. It functions as a heterocyclic enol containing a Michael acceptor, participating in Ugi-type condensations through a Smiles rearrangement to efficiently generate diverse heterocyclic enamine libraries . In contrast to 3-carboxylic acid analogs, which yield anilide products under similar conditions, this nitrile-functionalized scaffold provides access to a distinct chemical space of peptidomimetic quinolin-2(1H)-one derivatives [2]. This differential reactivity makes it the preferred starting material for diversity-oriented synthesis campaigns targeting biologically active pseudo-peptidic structures.

Analytical Reference Standard for Method Validation

With its well-defined physicochemical parameters (TPSA 73.1 Ų, XLogP3 1.2, 0 rotatable bonds, 2 HBD, 3 HBA) [1], this compound serves as a useful reference standard for validating analytical methods in pre-formulation and quality control laboratories . Its moderate LogP and defined polar surface area make it suitable for calibrating HPLC retention time predictions, validating logP determination methods, or serving as a control compound in solubility and permeability assays [2]. Procurement for analytical method development is justified by the compound's well-characterized profile and commercial availability at defined purity specifications (≥97%) [3].

Application
Selection Property
Validation Focus
Fragment-based discovery (Aar2/RNaseH)
Co-crystallized 3D structure
Binding mode confirmation, docking
PDE9 inhibitor SAR reference
Patent-designated baseline scaffold
Baseline inhibitory activity, selectivity
Diversity-oriented synthesis (IMCR)
Nitrile-enabled Smiles rearrangement
Heterocyclic enamine library generation
Analytical method development
Reported TPSA and LogP
Retention calibration, solubility assays

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